tert-Butyl 3-(4-iodophenyl)-3-oxopropanoate
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Overview
Description
tert-Butyl 3-(4-iodophenyl)-3-oxopropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an iodophenyl group, and an oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-iodophenyl)-3-oxopropanoate typically involves the esterification of 3-(4-iodophenyl)-3-oxopropanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(4-iodophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
Chemistry: tert-Butyl 3-(4-iodophenyl)-3-oxopropanoate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It is also employed in the study of enzyme-catalyzed reactions and metabolic pathways .
Medicine: It can serve as a precursor for the synthesis of compounds with anti-cancer, anti-inflammatory, or antimicrobial properties .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, polymers, and materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-iodophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of the iodophenyl group enhances its reactivity towards nucleophiles, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
- tert-Butyl 3-(4-bromophenyl)-3-oxopropanoate
- tert-Butyl 3-(4-chlorophenyl)-3-oxopropanoate
- tert-Butyl 3-(4-fluorophenyl)-3-oxopropanoate
Comparison: tert-Butyl 3-(4-iodophenyl)-3-oxopropanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making the compound more reactive in nucleophilic substitution reactions. This increased reactivity can be advantageous in certain synthetic applications where rapid and efficient reactions are desired .
Properties
Molecular Formula |
C13H15IO3 |
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Molecular Weight |
346.16 g/mol |
IUPAC Name |
tert-butyl 3-(4-iodophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C13H15IO3/c1-13(2,3)17-12(16)8-11(15)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3 |
InChI Key |
BRVVMBDZMJBCPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
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